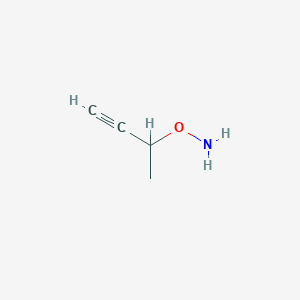
O-But-3-yn-2-ylhydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-But-3-yn-2-ylhydroxylamine: is an organic compound that features both an alkyne and a hydroxylamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroxylamine Hydrochloride Method: One common method involves the reaction of hydroxylamine hydrochloride with an appropriate alkyne precursor under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the formation of the desired product.
Alkyne Addition Method: Another method involves the addition of hydroxylamine to an alkyne compound. This reaction can be catalyzed by transition metals such as palladium or copper, which help in the activation of the alkyne for nucleophilic attack by the hydroxylamine.
Industrial Production Methods: Industrial production of O-But-3-yn-2-ylhydroxylamine may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: O-But-3-yn-2-ylhydroxylamine can undergo oxidation reactions to form oximes or nitriles. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced to form amines or other reduced derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines, hydroxylamines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-But-3-yn-2-ylhydroxylamine is used as a building block in organic synthesis. It can be employed in the formation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of O-But-3-yn-2-ylhydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, thereby modulating their function. The alkyne group can also participate in click chemistry reactions, enabling the formation of bioconjugates and other complex structures.
Vergleich Mit ähnlichen Verbindungen
But-3-yn-2-ol: This compound is similar in structure but lacks the hydroxylamine group. It is used in organic synthesis and as a solvent.
Hydroxylamine: A simpler compound that lacks the alkyne group. It is widely used in organic synthesis and as a reducing agent.
Propargylamine: Contains both an alkyne and an amine group, similar to O-But-3-yn-2-ylhydroxylamine, but lacks the hydroxylamine functionality.
Uniqueness: this compound is unique due to the presence of both an alkyne and a hydroxylamine group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
74939-75-6 |
|---|---|
Molekularformel |
C4H7NO |
Molekulargewicht |
85.10 g/mol |
IUPAC-Name |
O-but-3-yn-2-ylhydroxylamine |
InChI |
InChI=1S/C4H7NO/c1-3-4(2)6-5/h1,4H,5H2,2H3 |
InChI-Schlüssel |
HURKXEHWHSSKBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#C)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)



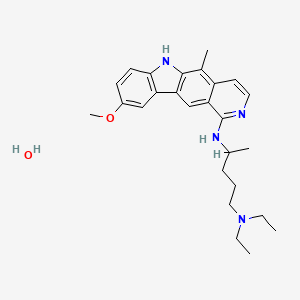
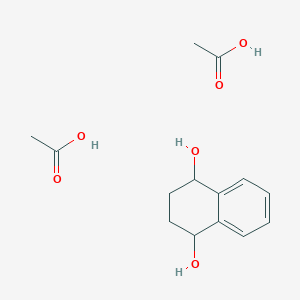
![1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-](/img/structure/B14440595.png)
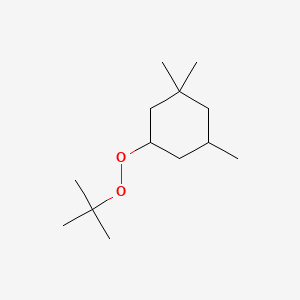
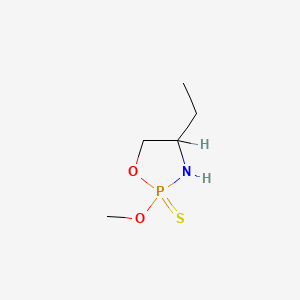
![(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14440638.png)
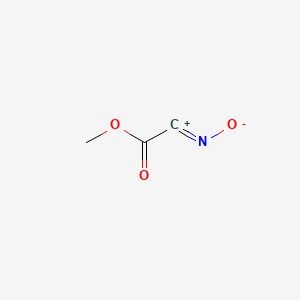
![5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid](/img/structure/B14440644.png)
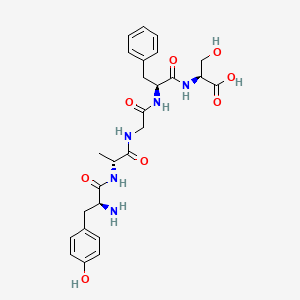
![3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine](/img/structure/B14440650.png)
